7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine typically involves the reaction of pyrazolo-pyridazine derivatives with benzyl halides under nucleophilic substitution conditions . For instance, the reaction between a pyrazolo-pyridazine derivative and 3-nitrobenzyl bromide in a dimethylformamide (DMF) medium can yield the desired compound with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Nucleophilic Substitution: DMF as a solvent, benzyl halides as reagents.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with benzyl halides yields benzylated derivatives .
Scientific Research Applications
7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and targets.
Chemical Research:
Mechanism of Action
The mechanism of action of 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of pyrazolo-pyridazine have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine
- 1-Phenylpyrazolo(3,4-d)pyridazine-7-carbonitrile
- 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
Uniqueness: 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine is unique due to its specific benzyl and dimethyl substitutions, which can significantly influence its biological activity and chemical properties compared to other similar compounds .
Properties
CAS No. |
63195-21-1 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
7-benzyl-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C14H14N4/c1-9-13-10(2)16-18-14(13)12(17-15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,18) |
InChI Key |
WTMHZMQNLOIEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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